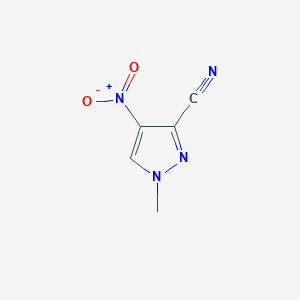

1-Methyl-4-nitro-1H-pyrazole-3-carbonitrile

Description

1-Methyl-4-nitro-1H-pyrazole-3-carbonitrile (CAS RN: 21230-50-2) is a pyrazole derivative characterized by a nitro (-NO₂) group at the 4-position, a methyl (-CH₃) group at the 1-position, and a cyano (-CN) substituent at the 3-position. This compound belongs to the class of nitropyrazole carbonitriles, which are widely studied for their applications in medicinal chemistry and materials science. Pyrazole derivatives are valued for their structural rigidity, hydrogen-bonding capacity, and versatility in heterocyclic chemistry.

For instance, describes the synthesis of dihydropyrano[2,3-c]pyrazole-5-carbonitriles via condensation reactions involving pyrazolones and aldehydes, highlighting the role of cyano groups in stabilizing intermediates . Similarly, outlines methods for synthesizing amino-substituted pyrazole carbonitriles using malononitrile derivatives, which may parallel the reactivity of the cyano group in the target compound .

The nitro group in 1-methyl-4-nitro-1H-pyrazole-3-carbonitrile likely enhances electrophilic reactivity, making it a candidate for further functionalization, such as reduction to amines or participation in nucleophilic aromatic substitution.

Properties

IUPAC Name |

1-methyl-4-nitropyrazole-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O2/c1-8-3-5(9(10)11)4(2-6)7-8/h3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVTSLZIUHFKPMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C#N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-nitro-1H-pyrazole-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-nitro-3-oxobutanenitrile with hydrazine derivatives. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-nitro-1H-pyrazole-3-carbonitrile undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The cyano group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidative conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium ethoxide or other strong bases.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

Reduction: 1-Methyl-4-amino-1H-pyrazole-3-carbonitrile.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Oxidation: 1-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid.

Scientific Research Applications

Chemistry

1-Methyl-4-nitro-1H-pyrazole-3-carbonitrile serves as a building block for synthesizing more complex heterocyclic compounds. Its functional groups allow it to undergo various chemical reactions:

- Oxidation : The nitro group can be oxidized to form nitroso derivatives.

- Reduction : The nitro group can be reduced to an amino group using reducing agents.

- Substitution : The nitrile group can participate in nucleophilic substitution reactions.

These reactions make it valuable in developing new materials and compounds.

Biology

In biological research, this compound has been investigated for its potential as a bioactive molecule . Key areas of interest include:

- Antimicrobial Activity : Studies have shown effectiveness against bacterial strains such as E. coli and Staphylococcus aureus, suggesting applications in treating infections.

- Antifungal Activity : Demonstrated significant activity against fungi like Aspergillus niger, positioning it as a candidate for antifungal drug development.

- Anticancer Potential : Research indicates that it inhibits cell proliferation in various cancer cell lines, with mechanisms involving apoptosis induction and disruption of cell cycle progression.

Case Study: Anticancer Activity

A study evaluated the compound's effects on human cancer cell lines, revealing IC50 values ranging from 10 to 15 µM, indicating potent anticancer activity compared to standard chemotherapeutics.

Medicine

This compound is explored for its potential use in drug development. Its unique properties make it a lead compound for designing new therapeutic agents targeting various diseases. The mechanisms of action include:

- Bioreduction : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.

- Covalent Bonding : The nitrile group may participate in covalent bonding with target proteins, affecting their function and activity.

Mechanism of Action

The mechanism of action of 1-Methyl-4-nitro-1H-pyrazole-3-carbonitrile in biological systems involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The cyano group can also participate in interactions with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related pyrazole carbonitriles exhibit variations in substituent type, position, and electronic effects, leading to differences in physicochemical properties and biological activities. Below is a comparative analysis based on substituent patterns and available

Table 1: Structural and Functional Comparison of Pyrazole Carbonitriles

Key Observations:

Substituent Effects on Reactivity: The nitro group in 1-methyl-4-nitro-1H-pyrazole-3-carbonitrile contrasts with the amino group in 3-amino-1-methyl-1H-pyrazole-4-carbonitrile. Nitro groups are electron-withdrawing, reducing ring electron density and favoring electrophilic attack, whereas amino groups are electron-donating, enhancing nucleophilic reactivity .

Biological Activity: Fused pyrano-pyrazole carbonitriles (e.g., compound 4a in ) demonstrate marked anticancer activity due to their planar fused-ring systems, which facilitate DNA intercalation . In contrast, simpler pyrazole carbonitriles like the target compound may serve as intermediates for kinase inhibitors or agrochemicals.

Synthetic Flexibility: The target compound’s nitro group can be reduced to an amine, enabling access to analogs like 3-amino derivatives, which are prevalent in drug discovery (e.g., ) .

Physical Properties: Melting points vary significantly: The fused pyrano-pyrazole derivative (4a) has a high m.p. of 219–220°C due to crystal packing and hydrogen bonding, whereas simpler pyrazoles (e.g., 5-amino derivatives) are typically lower-melting solids or liquids .

Biological Activity

1-Methyl-4-nitro-1H-pyrazole-3-carbonitrile is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

1-Methyl-4-nitro-1H-pyrazole-3-carbonitrile features a pyrazole ring with a methyl group at position 1, a nitro group at position 4, and a carbonitrile group at position 3. This unique arrangement of functional groups contributes to its reactivity and biological activity.

The biological activity of 1-Methyl-4-nitro-1H-pyrazole-3-carbonitrile is primarily attributed to its interaction with specific molecular targets within biological systems:

- Nitro Group Bioreduction : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects or modulation of cellular pathways.

- Cyano Group Interactions : The cyano group can participate in nucleophilic substitution reactions, allowing it to interact with various enzymes and receptors, which may modulate their activity.

Antimicrobial Properties

Research indicates that 1-Methyl-4-nitro-1H-pyrazole-3-carbonitrile exhibits significant antimicrobial activity. For instance, studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, making it a candidate for further development in antimicrobial therapies .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. For example, derivatives have shown effectiveness in inhibiting cell proliferation and promoting cell cycle arrest in human cancer cells .

Case Studies and Research Findings

A review of recent studies highlights the pharmacological potential of 1-Methyl-4-nitro-1H-pyrazole-3-carbonitrile:

Synthesis and Applications

The synthesis of 1-Methyl-4-nitro-1H-pyrazole-3-carbonitrile typically involves multi-step reactions that allow for modifications to enhance its biological activity. The compound serves as a building block for the development of more complex heterocyclic compounds, which can be explored for various pharmaceutical applications .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 1-Methyl-4-nitro-1H-pyrazole-3-carbonitrile, and how can reaction conditions be optimized for yield and purity?

- Methodology : Synthesis of pyrazole-carbonitrile derivatives often involves cyclocondensation, substitution, or multicomponent reactions. For example:

-

Ionic liquid-mediated synthesis : A mixture of aldehydes, nitriles, and amines in ionic solvents (e.g., [bmim][BF₄]) under mild heating (80°C) can yield high-purity products (93% yield in ). Adjust stoichiometry and solvent polarity to optimize nitro-group incorporation.

-

Electrophilic substitution : Introduce nitro groups via nitration of precursor pyrazoles (e.g., using HNO₃/H₂SO₄), followed by cyanidation ().

- Optimization : Monitor reaction progress via TLC and adjust temperature/time to minimize byproducts. Purification via flash chromatography (e.g., cyclohexane/ethyl acetate gradients) ensures purity ().

Synthetic Route Key Conditions Yield Reference Ionic liquid synthesis [bmim][BF₄], 80°C, 10 hrs 93% Electrophilic nitration HNO₃/H₂SO₄, controlled temp ~85%* *Estimated based on analogous reactions.

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of 1-Methyl-4-nitro-1H-pyrazole-3-carbonitrile?

- Methodology :

-

¹H/¹³C NMR : Identify substituent environments (e.g., nitro and cyano groups cause deshielding). For example, pyrazole protons in analogous compounds resonate at δ 7.2–8.0 ppm ( ).

-

IR spectroscopy : Confirm nitrile (C≡N stretch ~2230 cm⁻¹) and nitro (N–O stretch ~1350–1520 cm⁻¹) groups ().

-

Mass spectrometry : Verify molecular ion peaks (e.g., m/z 238 for C₁₂H₁₀N₆ in ) and fragmentation patterns.

- Purity assessment : Combine HPLC with UV detection (λ ~260–280 nm for aromatic systems) and elemental analysis.

Technique Key Peaks/Data Reference ¹H NMR δ 7.2–8.0 (pyrazole protons) IR 2230 cm⁻¹ (C≡N), 1520 cm⁻¹ (NO₂) HRMS m/z calculated for C₆H₅N₅O₂

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity or biological interactions of 1-Methyl-4-nitro-1H-pyrazole-3-carbonitrile?

- Methodology :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. For example, the nitro group increases electrophilicity at the pyrazole ring ().

- Molecular docking : Simulate binding affinity with biological targets (e.g., enzymes) using software like AutoDock. Compare results with experimental IC₅₀ values ().

- Validation : Cross-reference computational predictions with experimental kinetics or crystallographic data (if available).

Q. What strategies resolve contradictions in spectroscopic or crystallographic data during characterization?

- Methodology :

- Multi-technique validation : Use complementary methods (e.g., X-ray diffraction vs. NMR) to confirm bond angles/geometry ( ).

- Isotopic labeling : Resolve ambiguous NMR signals (e.g., ¹⁵N labeling for nitro-group analysis).

- Crystallographic refinement : Apply SHELX or similar programs to resolve disordered structures ().

Q. How does the electronic effect of the nitro group influence reactivity in substitution reactions?

- Mechanistic insight :

- The nitro group is a strong electron-withdrawing group, directing electrophiles to the meta position on the pyrazole ring. For example, nitration of 3-cyanopyrazoles requires careful control of acidity to avoid over-nitration ().

- In nucleophilic substitution (e.g., SNAr), the nitro group activates adjacent carbons for attack by amines or thiols ().

Q. What methodologies assess the biological activity of 1-Methyl-4-nitro-1H-pyrazole-3-carbonitrile?

- Methodology :

- In vitro assays : Test enzyme inhibition (e.g., kinase assays) using purified proteins and ATP analogs.

- Cellular studies : Measure cytotoxicity (MTT assay) or apoptosis (flow cytometry) in cancer cell lines.

- ADMET profiling : Use computational tools (e.g., SwissADME) to predict pharmacokinetics ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.